1-Butyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-Butyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a butyl group and a carboxamide group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. For instance, the reaction of butylhydrazine with ethyl acetoacetate can yield the desired pyrazole derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ catalytic processes and optimized reaction conditions to ensure high yields and purity. For example, the use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the pyrazole ring and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides under specific conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine, leading to different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents, such as alkyl halides or acyl chlorides, are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-Butyl-1H-pyrazole-5-carboxamide has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in agricultural chemicals, such as fungicides and insecticides.
Mechanism of Action
The mechanism of action of 1-Butyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-1H-pyrazole-3-carboxamide: Similar structure but different substitution pattern, leading to distinct biological activities.
1-Butyl-1H-pyrazole-4-carboxamide: Another isomer with variations in chemical reactivity and applications.
1-Butyl-1H-pyrazole-5-carboxylic acid: Lacks the carboxamide group, resulting in different chemical properties.
Uniqueness
1-Butyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and carboxamide functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-butylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-2-3-6-11-7(8(9)12)4-5-10-11/h4-5H,2-3,6H2,1H3,(H2,9,12) |
InChI Key |
ZTRABMDFJRQVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC=N1)C(=O)N |
Origin of Product |
United States |
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